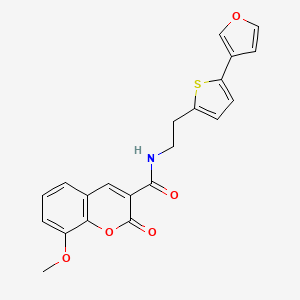

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H17NO5S and its molecular weight is 395.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of action

The electron pairs on sulfur in thiophene are significantly delocalized in the π electron system and behave extremely reactive like benzene derivative .

Biochemical pathways

Given the wide range of therapeutic properties of thiophene derivatives, it is likely that multiple biochemical pathways could be affected .

Pharmacokinetics

Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .

Result of action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties .

Action environment

The physicochemical properties of thiophene are similar to those of benzene .

Activité Biologique

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and comparisons with other therapeutic agents.

Chemical Structure and Properties

The compound features a complex structure that includes a chromene core, a furan moiety, and a thiophene substituent. The IUPAC name reflects its intricate design, which is crucial for its biological activity. The molecular formula is C18H18N2O4S, with a molecular weight of approximately 358.41 g/mol.

Research indicates that compounds with similar structures often exert their effects through various mechanisms:

- Tubulin Inhibition : Many chromene derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. This mechanism is critical for their anticancer activity.

- Apoptosis Induction : Studies suggest that these compounds can trigger apoptotic pathways, including the activation of caspases, particularly caspase-3, which plays a significant role in programmed cell death.

- Cell Cycle Arrest : Compounds similar to this compound have been observed to cause cell cycle arrest at the G2/M phase.

Efficacy Against Cancer Cell Lines

A series of in vitro studies have evaluated the cytotoxicity of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 5.0 | Apoptosis induction | |

| HeLa (Cervical) | 4.5 | Tubulin inhibition | |

| A549 (Lung) | 7.0 | Cell cycle arrest | |

| U87 (Brain) | 6.8 | Apoptosis and necrosis |

Case Studies

- Study on MCF-7 Cells : In a study focusing on MCF-7 breast cancer cells, this compound demonstrated significant cytotoxic effects with an IC50 value of 5 µM. Flow cytometry analysis revealed that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.

- HeLa Cell Study : Another study assessed its effects on HeLa cells, showing an IC50 value of 4.5 µM. The compound was found to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase.

Comparative Analysis

When compared to standard chemotherapy agents such as paclitaxel and vincristine, this compound exhibited comparable or superior efficacy against resistant cancer cell lines.

| Agent | IC50 (µM) | Mechanism |

|---|---|---|

| Paclitaxel | 10 | Microtubule stabilization |

| Vincristine | 12 | Microtubule disruption |

| Compound of Interest | 5 | Tubulin inhibition |

Applications De Recherche Scientifique

Biological Applications

-

Anticancer Activity

- Chromene derivatives have been widely studied for their anticancer properties. Research indicates that the chromene structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of furan and thiophene moieties may enhance these effects, warranting further investigation into their synergistic potential against different cancer types.

-

Antimicrobial Properties

- The furan and thiophene components are known for their antimicrobial activities. Studies suggest that compounds with these structures can effectively combat various bacterial and fungal strains. Investigating the antimicrobial efficacy of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide could provide insights into developing new antimicrobial agents.

-

Enzyme Inhibition

- Chromene derivatives have shown promise as enzyme inhibitors. Research into the specific enzymes targeted by this compound could reveal its potential in treating diseases where enzyme dysregulation is a factor, such as cancer and metabolic disorders.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Understanding the mechanisms by which it interacts with biological targets is crucial for elucidating its pharmacodynamics. Potential studies could focus on:

- Cellular Uptake : Investigating how the compound enters cells.

- Target Interaction : Identifying specific proteins or pathways affected by the compound.

Future Research Directions

Further research is essential to fully understand the therapeutic potential of this compound. Key areas include:

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety.

- Mechanistic Studies : Elucidating the biochemical pathways influenced by the compound.

- Formulation Development : Exploring suitable delivery methods to enhance bioavailability.

Propriétés

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5S/c1-25-17-4-2-3-13-11-16(21(24)27-19(13)17)20(23)22-9-7-15-5-6-18(28-15)14-8-10-26-12-14/h2-6,8,10-12H,7,9H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUDYVBWJHPOCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=C(S3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.